molecular formula C16H18Cl2N2O B5541780 2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B5541780
M. Wt: 325.2 g/mol
InChI Key: UBEZRWGCKZUPEH-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a diazatricyclo structure, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one typically involves multiple steps, starting with the preparation of the dichlorophenyl moiety. This can be achieved through the chlorination of phenol derivatives under controlled conditions. The subsequent steps involve the formation of the diazatricyclo structure through cyclization reactions, often requiring specific catalysts and reaction conditions to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality and quantity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dichlorophenyl group makes it susceptible to electrophilic substitution reactions, while the diazatricyclo structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: : Electrophilic substitution reactions can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄), while nucleophilic substitution reactions may use reagents like sodium azide (NaN₃).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications or as intermediates in the synthesis of other complex molecules.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology

In biological research, this compound can be employed as a tool to study biological processes and pathways. Its interactions with various biomolecules can provide insights into enzyme mechanisms, receptor binding, and cellular signaling pathways.

Medicine

In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features may make it suitable for the design of new therapeutic agents targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials, making them suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenol: : A simpler compound with a similar dichlorophenyl group.

  • Bis(2,4-dichlorophenyl) chlorophosphate: : Another compound containing the dichlorophenyl group, used as a catalyst in chemical reactions.

  • 2-(2,4-Dichlorophenyl)-2-n-butyl oxirane: : A related compound with a similar dichlorophenyl group and an oxirane ring.

Uniqueness

2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one is unique due to its complex structure, which includes the diazatricyclo moiety and multiple methyl groups

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O/c1-15-6-19-8-16(2,14(15)21)9-20(7-15)13(19)11-4-3-10(17)5-12(11)18/h3-5,13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEZRWGCKZUPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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